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CAS No.: 1327338-56-6

Cat. No.: B2876249

Get Quote

Executive Summary Histidine is the most precarious residue in peptide synthesis due to its high

susceptibility to racemization.[1] While urethane protection (Fmoc/Boc) secures the

-amine, the imidazole side chain remains a catalytic liability. Standard N

-protection (e.g., Trityl) offers incomplete shielding, often yielding 5–15% D-isomer
contamination in difficult couplings.

The MBom (p-methoxybenzyloxymethyl) group represents a precision-engineered solution. By

selectively masking the N

(N-1) position, MBom eliminates the intramolecular basicity responsible for proton abstraction.
This guide dissects the chemical causality of this protection and provides validated protocols
for its deployment in high-fidelity Solid-Phase Peptide Synthesis (SPPS).

The Challenge: The Autocatalytic Racemization of
Histidine
To understand the solution, we must first rigorously define the problem. Histidine racemization

is not merely a base-catalyzed accident; it is a self-catalyzed intramolecular reaction.
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The Mechanism of Failure
During carboxyl activation (e.g., formation of an active ester or O-acylisourea), the acidity of the

-proton increases. In most amino acids, this is manageable. However, Histidine possesses an
internal base: the imidazole ring.

N

vs. N

Tautomerism: In unprotected or N

-protected histidine (like Fmoc-His(Trt)-OH), the N

(pros, N-1) nitrogen retains a lone pair.

Proximity Effect: This N

nitrogen is spatially adjacent to the

-proton (forming a 5-membered cyclic transition state).

Intramolecular Abstraction: The N

lone pair abstracts the

-proton, generating a planar enolate/ketene aminal intermediate.

Stereochemical Loss: Reprotonation occurs non-stereoselectively, resulting in a racemic

mixture (L- and D-His).

Why Trityl (Trt) Fails: The Trityl group is bulky and protects the N

(tele, N-3) position. While its steric bulk reduces intermolecular reactions, it leaves the N

nitrogen exposed and catalytically active.

Visualization: The Racemization Pathway
The following diagram illustrates the "suicide mechanism" of N

-protected histidine.
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Figure 1: The intramolecular mechanism of histidine racemization driven by the free N

nitrogen in N

-protected derivatives.[2]

The Solution: MBom Mechanism of Action
The MBom group (p-methoxybenzyloxymethyl) is an acetal-based protecting group designed to

block the specific atomic vector of racemization.

Structural Logic
Regioselectivity (N

Protection): Unlike Trityl, MBom is installed on the N

nitrogen.

Electronic Deactivation: By alkylating the N

position, the lone pair is converted into a bonding pair, rendering it chemically inert. It can no
longer act as a base to abstract the

-proton.

Steric Shielding: The benzyloxymethyl scaffold provides significant steric bulk, preventing

intermolecular base attack (e.g., from piperidine or DIEA) on the

-proton.
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The "Goldilocks" Stability
MBom bridges the gap between the hyper-acid-labile Trityl (cleaved by 1% TFA) and the HF-

dependent Bom group.

Fmoc Compatible: MBom is stable to 20% piperidine (deprotection) and weak acids.

TFA Cleavable: The p-methoxy substituent stabilizes the carbocation intermediate, allowing

cleavage by standard TFA cocktails (95%), making it compatible with modern Fmoc SPPS.

Visualization: MBom Protection
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Figure 2: MBom effectively caps the N

nitrogen, physically and electronically preventing the formation of the racemizing enolate.

Comparative Analysis: Trt vs. Bom vs. MBom[5]
The following data aggregates findings from comparative studies (e.g., Merck Millipore, J. Pept.

Sci.) regarding racemization rates under elevated temperature coupling conditions.
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Feature Trityl (Trt)
Bom

(Benzyloxymethyl)

MBom (p-

Methoxybenzyloxym

ethyl)

Protection Site
N

(Tele)

N

(Pros)

N

(Pros)

Racemization Risk High (5–16%*) Negligible (<0.5%) Negligible (<0.5%)

Cleavage Condition 1% TFA (DCM) HF (anhydrous) 95% TFA

Primary Utility Standard Fmoc SPPS Boc Chemistry
High-Fidelity Fmoc

SPPS

Byproducts Trityl cation Formaldehyde
Formaldehyde + PMB

Cation

*Note: Racemization rates escalate significantly with microwave heating or slow couplings.

Key Insight: While Trt is convenient for preserving acid-sensitive linkers (e.g., 2-CTC resin), it

fails to protect chirality in difficult sequences. MBom is the mandatory choice for segment

condensation or microwave-assisted synthesis where thermal energy accelerates racemization.

Experimental Protocols
A. Synthesis of Fmoc-His(MBom)-OH
Note: Commercial availability has improved, but in-house synthesis may be required for

specific isotopes or scales.

Starting Material: Fmoc-His-OMe (or similar ester).

Reagent: p-Methoxybenzyloxymethyl chloride (generated in situ or freshly prepared).

Conditions: Reaction in anhydrous DCM/THF with a mild base.

Purification: Critical step.[3] The reaction yields a mixture of

and
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isomers. The

-isomer (MBom) is isolated via fractional crystallization (often from EtOAc/Hexane or
EtOH/Water), exploiting the differential solubility of the isomers.

Validation: NMR must confirm substitution at N

(distinct chemical shift of imidazole protons).

B. SPPS Coupling Protocol (High-Fidelity)
Reagents: Fmoc-His(MBom)-OH, DIC (Diisopropylcarbodiimide), Oxyma Pure. Avoid bases

like DIEA during activation if possible, as they promote racemization.

Activation: Pre-activate Fmoc-His(MBom)-OH (3 eq) with DIC (3 eq) and Oxyma (3 eq) in

DMF for 2 minutes.

Coupling: Add to resin. Allow to react for 60 minutes at room temperature or 10 minutes at

50°C (Microwave).

Monitoring: Standard Kaiser test.

C. Cleavage and Scavenging (CRITICAL)
The removal of MBom releases formaldehyde and the p-methoxybenzyl (PMB) cation.

Formaldehyde can react with the N-terminal amine or Cysteine/Tryptophan side chains to form

thiazolidines or hydroxymethyl adducts.[4]

The "MBom Cocktail": To prevent side reactions, specific scavengers are required.[2]

TFA: 90-95%

Scavenger 1 (PMB): TIS (Triisopropylsilane) or Thioanisole (2.5%).

Scavenger 2 (Formaldehyde):Methoxyamine Hydrochloride (0.5–1.0 wt%) or Resorcinol.

Mechanism:[5][6][7][8] Methoxyamine reacts rapidly with formaldehyde to form an oxime,

preventing it from modifying the peptide.
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Workflow:

Dissolve Methoxyamine HCl in the cleavage cocktail.

Incubate peptide-resin for 2–3 hours.

Precipitate in cold diethyl ether.

Lyophilize immediately to remove residual formaldehyde traces.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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